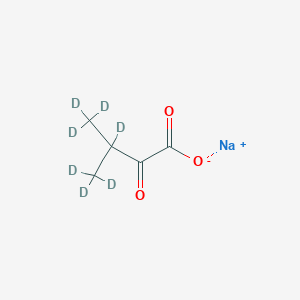

Sodium 3-methyl-2-oxobutanoate-d7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C5H7NaO3 |

|---|---|

Molekulargewicht |

145.14 g/mol |

IUPAC-Name |

sodium;3,4,4,4-tetradeuterio-2-oxo-3-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D; |

InChI-Schlüssel |

WIQBZDCJCRFGKA-NDCOIKGTSA-M |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+] |

Kanonische SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Sodium 3-methyl-2-oxobutanoate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 3-methyl-2-oxobutanoate-d7, a deuterated analog of the endogenous metabolite α-ketoisovaleric acid sodium salt. This isotopically labeled compound is a crucial tool in metabolomics research and clinical mass spectrometry, primarily serving as an internal standard for the accurate quantification of its non-labeled counterpart.

Physicochemical Properties and Characterization Data

This compound is the deuterium-labeled form of Sodium 3-methyl-2-oxobutanoate. Below is a summary of its key physicochemical properties and characterization data.

| Property | Value |

| Chemical Formula | C₅D₇NaO₃ |

| Molecular Weight | 145.14 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Purity | 99.51%[1] |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability |

Characterization Techniques:

The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H-NMR Spectroscopy: The proton NMR spectrum of fully deuterated this compound is expected to show the absence of signals corresponding to the methyl and methine protons present in the non-labeled analog. Any residual proton signals would indicate incomplete deuteration.

-

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will show peaks corresponding to the five carbon atoms in the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and isotopic enrichment. The exact mass of the deuterated compound will be higher than that of the non-labeled compound, corresponding to the number of deuterium atoms incorporated.

Synthesis of this compound

A common and effective method for the synthesis of α-deuterated keto acids is through a base-catalyzed hydrogen-deuterium (H/D) exchange reaction. This process involves the treatment of the non-labeled α-keto acid with a deuterium source, typically deuterium oxide (D₂O), in the presence of a base. The acidic α-proton is abstracted by the base, and subsequent quenching with D₂O leads to the incorporation of deuterium. Repetition of this process drives the equilibrium towards the fully deuterated product.

Proposed Experimental Protocol:

This protocol describes a representative method for the synthesis of this compound based on established H/D exchange procedures.

Materials:

-

Sodium 3-methyl-2-oxobutanoate

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Sodium 3-methyl-2-oxobutanoate (1.0 eq) in deuterium oxide (20 mL/g).

-

Base Addition: To the stirred solution, add a catalytic amount of sodium deuteroxide solution (e.g., 0.1 eq).

-

H/D Exchange: Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitoring: The progress of the deuteration can be monitored by taking small aliquots, removing the solvent under vacuum, and analyzing the residue by ¹H-NMR to check for the disappearance of the proton signals.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The solvent (D₂O) is removed under reduced pressure using a rotary evaporator. To ensure complete removal of water, the product can be co-evaporated with anhydrous toluene.

-

Drying: The resulting solid is dried under high vacuum for several hours to yield this compound.

Expected Yield: The yield for H/D exchange reactions is typically high, often exceeding 90%.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays.[1]

Experimental Workflow: Use as an Internal Standard in LC-MS/MS

Below is a diagram illustrating the typical workflow for using this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment for the quantification of its endogenous analog in a biological sample.

References

Sodium 3-methyl-2-oxobutanoate-d7 CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sodium 3-methyl-2-oxobutanoate-d7, a deuterated analog of the endogenous metabolite, α-ketoisovaleric acid sodium salt. This document covers its chemical identity, sourcing, and key technical data. Furthermore, it outlines its role in metabolic pathways and provides a conceptual framework for its application in research settings.

Chemical Identity and Data

Quantitative Data Summary

The following table summarizes the available technical data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C5HNaO3 | MedchemExpress |

| Molecular Weight | 145.14 g/mol | MedchemExpress |

| Purity | >98% | MedchemExpress |

| Appearance | Solid | MedchemExpress |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedchemExpress |

Supplier Information

This compound is a specialized chemical and can be sourced from suppliers of stable isotope-labeled compounds. One known supplier is:

-

MedchemExpress [9]

Metabolic Pathway of 3-methyl-2-oxobutanoate

3-Methyl-2-oxobutanoate is a key intermediate in the metabolic pathway of branched-chain amino acids, specifically valine. It is involved in both the biosynthesis and degradation of these essential amino acids. The enzyme 3-methyl-2-oxobutanoate dehydrogenase plays a crucial role in its catabolism[10][11]. Additionally, it is a precursor for the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like E. coli[6][7].

Below is a simplified diagram illustrating the central role of 3-methyl-2-oxobutanoate in cellular metabolism.

Metabolic role of 3-methyl-2-oxobutanoate.

Application in Research: Experimental Workflow

Deuterium-labeled compounds like this compound are invaluable tools in metabolic research, particularly in tracer studies using mass spectrometry and NMR spectroscopy. The deuterium atoms act as a stable isotopic label, allowing researchers to track the metabolic fate of the molecule in biological systems[12][][14][15][16].

The following diagram outlines a general experimental workflow for a metabolic tracing study using this compound.

Metabolic tracing experimental workflow.

Experimental Protocol Outline

While a specific, detailed experimental protocol for this compound is not available in the searched literature, a general methodology for a cell-based metabolic tracing experiment is as follows:

-

Cell Culture: Plate cells of interest at a suitable density and allow them to adhere and grow.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the deuterated compound.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with an appropriate buffer.

-

Quench metabolic activity rapidly, for example, by adding cold methanol.

-

Lyse the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

-

Sample Preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant and reconstitute it in a solvent compatible with the analytical instrumentation.

-

LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites using a mass spectrometer coupled with a chromatography system. The instrument will be set to detect the mass-to-charge ratios of the expected deuterated metabolites.

-

Data Analysis: Analyze the mass spectrometry data to determine the incorporation of deuterium into downstream metabolites. This involves identifying and quantifying the different isotopologues (molecules with varying numbers of deuterium atoms).

-

Pathway Flux Analysis: Use the isotopologue distribution data to model and quantify the flux through the metabolic pathways involving 3-methyl-2-oxobutanoate.

This in-depth guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their studies. The provided data and conceptual frameworks will aid in the design and execution of experiments aimed at elucidating metabolic pathways and their dynamics.

References

- 1. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]

- 2. 3-Methyl-2-oxobutanoic acid, sodium salt, 98+% 25 g | Request for Quote [thermofisher.com]

- 3. Sodium 3-methyl-2-oxobutanoate, 250 g, CAS No. 3715-29-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. echemi.com [echemi.com]

- 5. Sodium 3-methyl-2-oxobutanoate, 250 g, CAS No. 3715-29-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 3-methyl-2-oxobutanoate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. (3-methyl-2-oxobutanoate dehydrogenase (2-methylpropanoyl-transferring))-phosphatase - Wikipedia [en.wikipedia.org]

- 12. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. hwb.gov.in [hwb.gov.in]

- 16. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Isotopic Purity and Stability of Sodium 3-methyl-2-oxobutanoate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Sodium 3-methyl-2-oxobutanoate-d7, a deuterated analog of the endogenous metabolite α-ketoisovaleric acid sodium salt. This stable isotope-labeled compound is a valuable tool in metabolic research, particularly in studies involving the valine catabolism pathway, and as an internal standard for mass spectrometry-based quantification.

Compound Overview

This compound is a synthetic compound where seven hydrogen atoms in the methyl and methine groups of 3-methyl-2-oxobutanoate have been replaced with deuterium. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties, making it an ideal tracer and internal standard.

Chemical Structure:

Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that is fully deuterated at the specified positions. It is typically determined by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Isotopic Purity Specifications

While specific batch-to-batch values may vary, typical specifications for the isotopic purity of this compound from commercial suppliers are summarized below.

| Parameter | Typical Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR |

| Chemical Purity | ≥ 98% | HPLC, NMR |

Experimental Protocols:

2.1. Determination of Isotopic Enrichment by Mass Spectrometry

A common approach for determining isotopic enrichment involves high-resolution mass spectrometry (HR-MS).[1][2][3]

-

Objective: To determine the relative abundance of the deuterated (d7) species compared to partially deuterated and non-deuterated species.

-

Instrumentation: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

-

Method:

-

A solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

-

The solution is infused directly or injected into the LC-HRMS system.

-

A full scan mass spectrum is acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to the d0 to d7 species are measured.

-

The isotopic enrichment is calculated using the following formula:

Isotopic Enrichment (%) = (Intensity of d7 ion / Sum of intensities of d0 to d7 ions) * 100

-

2.2. Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H (Deuterium) NMR are powerful techniques to confirm the positions of deuteration and assess isotopic purity.[4][5]

-

Objective: To confirm the absence of proton signals at the deuterated positions and quantify the deuterium incorporation.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method for ¹H NMR:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., D₂O).

-

A quantitative ¹H NMR spectrum is acquired.

-

The absence or significant reduction of signals corresponding to the methyl and methine protons confirms successful deuteration. Residual proton signals can be integrated to quantify the level of any un-deuterated species.

-

-

Method for ²H NMR:

-

A sample is dissolved in a protonated solvent.

-

A quantitative ²H NMR spectrum is acquired.

-

The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The integral of these signals can be used to determine the relative abundance of deuterium at each site.

-

Stability

The stability of this compound is crucial for its use as a reliable standard and tracer. Stability studies are typically conducted under various stress conditions to evaluate its degradation profile.

Data Presentation: Stability Profile

| Condition | Recommended Storage | Expected Stability |

| Solid State | -20°C, protected from light and moisture | ≥ 1 year |

| In Solution | -20°C or -80°C in a suitable solvent | Up to 6 months[6] |

Experimental Protocols:

3.1. Long-Term Stability Study

-

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

-

Methodology:

-

Samples of solid this compound are stored at the recommended temperature (e.g., -20°C).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), a sample is withdrawn.

-

The sample is analyzed for purity and identity using a stability-indicating HPLC method (see below).

-

Any significant degradation or change in purity is recorded.

-

3.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]

-

Objective: To accelerate the degradation of the compound to understand its degradation pathways.

-

Methodology:

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated (e.g., 60°C) for a defined period.

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 70°C).

-

Photostability: The compound (in solid state and in solution) is exposed to light according to ICH Q1B guidelines.

-

Analysis: At each time point, samples are analyzed by a stability-indicating HPLC method, typically with UV or MS detection, to quantify the parent compound and detect any degradation products.

-

3.3. Stability-Indicating HPLC Method

-

Objective: To develop a chromatographic method that can separate the parent compound from its potential degradation products.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.

-

Method Outline:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at an appropriate wavelength or mass spectrometric detection for higher specificity.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

-

Metabolic Pathway and Application

Sodium 3-methyl-2-oxobutanoate is an intermediate in the catabolism of the branched-chain amino acid valine.[4][5][10][11] The deuterated form is used to trace this pathway and as an internal standard for quantifying related metabolites.

Valine Catabolism Pathway

Caption: Overview of the valine catabolic pathway.

Experimental Workflow for a Tracer Study

Caption: Workflow for a metabolic tracer study.

Conclusion

This compound is a high-purity, stable, isotopically labeled compound essential for advanced metabolic research and bioanalytical applications. Its well-defined isotopic enrichment and stability profile, confirmed through rigorous analytical testing, ensure its reliability as a tracer and internal standard. The detailed experimental protocols provided in this guide offer a framework for researchers to verify its quality and effectively incorporate it into their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 11. Valine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to α-Ketoisovaleric Acid and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Ketoisovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid valine, and its analogs, α-ketoisocaproic acid and α-keto-β-methylvaleric acid, are crucial molecules in cellular metabolism. Their significance extends from fundamental biochemical pathways to the pathophysiology of inherited metabolic disorders such as Maple Syrup Urine Disease (MSUD). Furthermore, emerging research highlights their potential roles in neurotransmission, mitochondrial function, and as therapeutic agents in various disease contexts, including chronic kidney disease and neurodegenerative disorders. This technical guide provides a comprehensive overview of α-ketoisovaleric acid and its analogs, detailing their metabolic pathways, physiological and pathological roles, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

α-Ketoisovaleric acid (KIV), also known as 2-oxoisovaleric acid, is a branched-chain α-keto acid (BCKA) derived from the transamination of L-valine.[1][2] Its primary analogs, α-ketoisocaproic acid (KIC) from leucine and α-keto-β-methylvaleric acid (KMV) from isoleucine, are formed through similar metabolic processes.[3] These α-keto acids are central to the catabolism of branched-chain amino acids (BCAAs), which are essential amino acids accounting for a significant portion of the total amino acid pool in the body.

The metabolic fate of these BCKAs is primarily mitochondrial, where they are irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4][5] A deficiency in this enzyme complex leads to the accumulation of BCAAs and their corresponding BCKAs in bodily fluids, resulting in the rare but serious inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).[4][5][6] The neurotoxic effects observed in MSUD are largely attributed to the accumulation of these α-keto acids.[7][8][9]

Beyond their role in MSUD, there is growing interest in the broader physiological and pathological functions of these molecules. Research has explored their involvement in regulating protein synthesis, their impact on mitochondrial bioenergetics, and their potential as therapeutic agents.[7][10][11] Analogs of these keto acids have been investigated for their nitrogen-sparing effects in chronic kidney disease and are being explored for their potential neuroprotective properties in the context of neurodegenerative diseases such as Alzheimer's disease.[11][12][13]

This guide aims to provide a detailed technical resource on α-ketoisovaleric acid and its analogs, covering their biochemistry, pathophysiology, and therapeutic implications. It is designed to be a valuable tool for researchers, scientists, and professionals involved in drug development who are interested in this critical class of metabolic intermediates.

Metabolic Pathways

The catabolism of the branched-chain amino acids—valine, leucine, and isoleucine—initiates with a reversible transamination reaction, primarily occurring in skeletal muscle, to form their respective α-keto acids: α-ketoisovaleric acid (KIV), α-ketoisocaproic acid (KIC), and α-keto-β-methylvaleric acid (KMV).[4][14] This initial step is catalyzed by branched-chain aminotransferases (BCATs).[15] The resulting BCKAs are then released into the bloodstream and transported to other tissues, predominantly the liver, for further metabolism.[11]

The subsequent and irreversible step is the oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4][5][14] This multi-enzyme complex is a critical regulatory point in BCAA catabolism.[14]

Valine Catabolism

The catabolism of valine proceeds through the following key steps:

-

Transamination: L-valine is converted to α-ketoisovaleric acid (KIV) by branched-chain aminotransferase (BCAT).[2]

-

Oxidative Decarboxylation: KIV is converted to isobutyryl-CoA by the BCKAD complex.[2]

-

Further Metabolism: Isobutyryl-CoA is further metabolized through a series of reactions to ultimately yield succinyl-CoA, which can then enter the citric acid cycle.[10]

Leucine and Isoleucine Catabolism

Leucine and isoleucine follow parallel catabolic pathways, yielding different end products:

-

Leucine Catabolism: Leucine is transaminated to α-ketoisocaproic acid (KIC), which is then decarboxylated to isovaleryl-CoA. Further metabolism of isovaleryl-CoA produces acetyl-CoA and acetoacetate, making leucine a purely ketogenic amino acid.[4]

-

Isoleucine Catabolism: Isoleucine is converted to α-keto-β-methylvaleric acid (KMV). Subsequent decarboxylation and metabolism yield both acetyl-CoA and succinyl-CoA, classifying isoleucine as both ketogenic and glucogenic.[4]

Quantitative Data

This section summarizes key quantitative data related to α-ketoisovaleric acid and its analogs, including enzyme kinetics and pharmacokinetic parameters.

Table 1: Enzyme Kinetics

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Organism/Tissue | Reference |

| Branched-Chain Aminotransferase (BCAT) | Leucine | 1.77 - 2.85 | 2.17 - 5.70 | Mycobacterium tuberculosis | [16] |

| Branched-Chain Aminotransferase (BCAT) | Isoleucine | 1.77 - 2.85 | 2.17 - 5.70 | Mycobacterium tuberculosis | [16] |

| Branched-Chain Aminotransferase (BCAT) | Valine | 1.77 - 2.85 | 2.17 - 5.70 | Mycobacterium tuberculosis | [16] |

| Branched-Chain Aminotransferase (BCAT) | α-Ketoglutarate | 5.79 - 6.95 | 11.82 - 14.35 | Mycobacterium tuberculosis | [16] |

Table 2: Pharmacokinetic Parameters

| Compound | Administration | Dose | Peak Plasma Concentration (µmol/L) | Half-life (min) | Bioavailability | Reference |

| α-Ketoisovaleric Acid | Oral | 62.5 mg/kg | 121 ± 20 | 72 | Not Reported | [3][17] |

| α-Ketoisocaproic Acid | Oral | 0.55 mmol/kg | Several-fold increase | 76 | Not Reported | [1][17] |

Pathophysiological Role: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKAD complex.[4][5] This enzymatic block leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding BCKAs (KIC, KMV, and KIV) in blood, urine, and cerebrospinal fluid.[4][5] The name of the disease is derived from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is caused by the presence of these accumulated compounds.

The clinical manifestations of classic MSUD typically appear in the neonatal period and include poor feeding, lethargy, vomiting, and neurological signs such as seizures and encephalopathy.[4] If left untreated, the disease can lead to severe neurological damage, coma, and death.[4] The neurotoxicity in MSUD is primarily attributed to the high concentrations of BCAAs and BCKAs.[7][8][9]

Mechanisms of Neurotoxicity

The accumulation of BCKAs contributes to neurotoxicity through several proposed mechanisms:

-

Mitochondrial Dysfunction: BCKAs can impair mitochondrial function by inhibiting key enzymes of the citric acid cycle and the electron transport chain, leading to reduced ATP production and increased oxidative stress.[7][9]

-

Excitotoxicity: α-Ketoisovaleric acid has been shown to induce convulsions through mechanisms involving both GABAergic and glutamatergic systems, suggesting a role in excitotoxicity.[18]

-

Neuroinflammation: There is emerging evidence that BCKAs may trigger neuroinflammatory pathways, potentially through the activation of the NLRP3 inflammasome.[5][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of α-ketoisovaleric acid and its analogs.

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity

A common method to determine BCKAD activity is through a spectrophotometric assay that measures the rate of NADH production.[20]

Materials:

-

Tissue homogenate or isolated mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Cofactors: 2.5 mM NAD+, 0.2 mM thiamine pyrophosphate (TPP), 1 mM MgCl2, 0.4 mM coenzyme A (CoA)

-

Substrate: 1 mM α-ketoisovaleric acid (or other BCKA)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture containing the assay buffer and cofactors.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the tissue homogenate or mitochondrial preparation.

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Express the BCKAD activity as nmol of NADH produced per minute per milligram of protein.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a widely used method to assess mitochondrial membrane potential, a key indicator of mitochondrial health.[4][10][18][21][22]

Materials:

-

Cultured cells (e.g., neurons, astrocytes)

-

JC-1 dye solution (e.g., 5 µg/mL in culture medium)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slides).

-

Treat the cells with the desired concentrations of α-keto acids for the specified duration. Include appropriate positive (e.g., a mitochondrial uncoupler like CCCP) and negative (vehicle) controls.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.

-

Wash the cells twice with warm PBS to remove excess dye.

-

Add fresh culture medium or PBS to the cells.

-

Immediately visualize the cells under a fluorescence microscope or measure the fluorescence intensity using a plate reader.

-

Healthy cells (high ΔΨm): JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).

-

Apoptotic or unhealthy cells (low ΔΨm): JC-1 remains as monomers that emit green fluorescence (excitation ~514 nm, emission ~529 nm).

-

-

Quantify the change in mitochondrial membrane potential by calculating the ratio of red to green fluorescence intensity.

Measurement of Reactive Oxygen Species (ROS)

Cellular ROS levels can be measured using fluorescent probes such as CM-H2DCFDA for general cellular ROS and MitoSOX™ Red for mitochondrial superoxide.[1][2][17]

Materials:

-

Cultured cells

-

CM-H2DCFDA or MitoSOX™ Red solution (e.g., 5 µM in culture medium)

-

Culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Culture and treat cells with α-keto acids as described for the JC-1 assay.

-

Remove the treatment medium and wash the cells with warm culture medium.

-

Add the fluorescent probe solution to the cells and incubate at 37°C for 20-30 minutes in the dark.

-

Wash the cells twice with warm culture medium to remove the unbound probe.

-

Add fresh culture medium to the cells.

-

Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

CM-H2DCFDA: Excitation ~495 nm, Emission ~529 nm.

-

MitoSOX™ Red: Excitation ~510 nm, Emission ~580 nm.

-

-

Quantify the ROS levels by comparing the fluorescence intensity of treated cells to control cells.

Therapeutic Potential of α-Keto Acid Analogs

The unique metabolic properties of α-keto acids have led to their investigation as therapeutic agents in various diseases.

Chronic Kidney Disease (CKD)

In patients with CKD, a low-protein diet is often recommended to reduce the nitrogenous waste load on the kidneys. Supplementation with a mixture of essential amino acid α-keto analogs can help maintain nutritional status while minimizing nitrogen intake.[23] These keto analogs can be transaminated in the body to their corresponding essential amino acids, thereby reducing the net nitrogen load and potentially slowing the progression of renal failure.

Neurodegenerative Diseases

There is growing interest in the therapeutic potential of ketogenic compounds, including α-keto acid analogs, for neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[11][12][13][24][25] The rationale for their use is based on several potential mechanisms:

-

Alternative Energy Source: In neurodegenerative diseases, there is often impaired glucose metabolism in the brain. Ketone bodies and related compounds can serve as an alternative energy source for neurons, bypassing the deficits in glucose utilization.[11]

-

Neuroinflammation Modulation: As discussed, α-keto acids may modulate neuroinflammatory processes. The ketone body β-hydroxybutyrate (BHB), which shares structural similarities with these compounds, has been shown to inhibit the NLRP3 inflammasome, a key player in neuroinflammation.[5][19]

-

Reduced Oxidative Stress: By improving mitochondrial function and reducing the load on the electron transport chain, ketogenic compounds may decrease the production of reactive oxygen species and mitigate oxidative damage.

Synthesis of α-Ketoisovaleric Acid and its Analogs

The synthesis of α-keto acids can be achieved through various chemical and biotechnological methods.

Chemical Synthesis

Traditional chemical synthesis routes often involve multiple steps and may utilize harsh reagents. Common methods include:

-

Hydrolysis of azlactones. [26]

-

Reaction of Grignard reagents with diethyloxamates. [26]

-

Oxidation of α-hydroxy acids or α-amino acids. [27]

More recent advancements have focused on developing greener and more efficient catalytic methods.[27]

Biotechnological Synthesis

Biocatalytic methods using enzymes or whole-cell systems offer a more environmentally friendly approach to α-keto acid production. L-amino acid deaminases, for example, can catalyze the direct conversion of L-amino acids to their corresponding α-keto acids.[26] Metabolic engineering of microorganisms like Corynebacterium glutamicum has also been explored for the fermentative production of α-ketoisovaleric acid and α-ketoisocaproic acid.

Isotopically labeled α-keto acids, such as deuterated α-ketoisovaleric acid, are valuable tools for metabolic studies and can be synthesized using specific chemical or enzymatic methods.[28][29][30]

Conclusion

α-Ketoisovaleric acid and its analogs are multifaceted molecules with profound implications for human health and disease. From their central role in branched-chain amino acid metabolism to their involvement in the pathology of MSUD and their emerging therapeutic potential, these compounds represent a rich area of scientific inquiry. This technical guide has provided a comprehensive overview of the current state of knowledge, including quantitative data, detailed experimental protocols, and visual representations of key pathways. It is hoped that this resource will facilitate further research into the complex biology of these important metabolic intermediates and accelerate the development of novel therapeutic strategies targeting the pathways they regulate. As our understanding of the intricate signaling networks governed by these molecules continues to grow, so too will the opportunities to harness their therapeutic potential for a range of debilitating diseases.

References

- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons [bio-protocol.org]

- 2. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acids and NLRP3 Inflammasome–Mediated Inflammation in Metabolic Tissues | Annual Reviews [annualreviews.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched chain amino acid aminotransferase. IV. Kinetics of the transamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ketogenic Approaches for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Potential Role for the Ketogenic Diet in Alzheimer’s Disease Treatment: Exploring Pre-Clinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Potential Role for the Ketogenic Diet in Alzheimer's Disease Treatment: Exploring Pre-Clinical and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Ketoisovaleric acid - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 16. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of mitochondrial reactive oxygen species (ROS) [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Ketone body metabolism and the NLRP3 inflammasome in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spectrophotometric assay for measuring branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. abcam.cn [abcam.cn]

- 23. mattioli1885journals.com [mattioli1885journals.com]

- 24. Ketotherapeutics for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Vanillic acid induces mitochondrial biogenesis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis of a Gold Standard: An In-Depth Technical Guide to the Discovery and History of Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical research and development, clinical diagnostics, and metabolic studies, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of precise and accurate quantification. This technical guide delves into the historical underpinnings and scientific discoveries that led to the development and widespread adoption of this "gold standard" methodology. By understanding the foundational experiments and the evolution of the techniques, researchers can gain a deeper appreciation for the robustness of SIL-IS and the principles that govern their application. This paper will explore the key milestones, from the initial discovery of isotopes to the pioneering metabolic tracer studies, and will provide detailed experimental protocols from seminal works, quantitative data from early investigations, and logical workflows of the analytical processes involved.

The Dawn of a New Analytical Era: The Discovery of Isotopes and the Rise of Mass Spectrometry

The journey towards stable isotope-labeled internal standards began with a fundamental shift in our understanding of the elements. In the early 20th century, the prevailing view of atoms as immutable entities was challenged by the discovery of isotopes—atoms of the same element with different atomic masses due to a variance in the number of neutrons.

Frederick Soddy, in 1913, first proposed the concept of isotopes to explain the existence of multiple radioactive species of an element that were chemically inseparable.[1] This concept was soon extended to stable, non-radioactive elements. The development of the mass spectrograph by F.W. Aston, a student of J.J. Thomson, provided the first definitive proof of isotopes in stable elements. Aston's work in 1919 demonstrated that neon, for example, consisted of two isotopes, ²⁰Ne and ²²Ne.[2]

The ability to separate and detect isotopes was further refined with the development of the mass spectrometer. A pivotal figure in this was Arthur Jeffrey Dempster, who, in 1918, developed a mass spectrometer with a design that is still foundational to modern instruments.[2] These early mass spectrometers, often of the Nier-type sector field design, utilized magnetic fields to deflect ionized atoms or molecules, separating them based on their mass-to-charge ratio. This technology laid the crucial groundwork for the quantitative analysis of isotopic abundances.

The Nier-Type Mass Spectrometer: A Visual Workflow

The early mass spectrometers, like the Nier-type, were fundamental to the development of isotope dilution analysis. The following diagram illustrates the basic workflow of such an instrument.

The Principle of Isotope Dilution: A Revolutionary Concept

The concept of using isotopes for quantitative analysis, known as isotope dilution, was first pioneered by the Hungarian chemist George de Hevesy. In 1913, working with Friedrich Paneth, he used a radioactive isotope of lead (Radium-D) to determine the solubility of lead sulfide and lead chromate.[3] The principle was simple yet profound: by adding a known amount of a radioactive isotope (the "tracer" or "spike") to a sample containing the element of interest, and then measuring the change in the specific activity of the isolated element, one could calculate the original amount of the element in the sample.

This method, initially reliant on radioactive isotopes, laid the conceptual foundation for the use of stable isotopes as internal standards. The core idea of "diluting" a known isotopic signature to quantify an unknown amount remains central to the technique today.

The Pioneers of Stable Isotope Tracers: Schoenheimer and Rittenberg

The transition from radioactive to stable isotopes for metabolic research was spearheaded by Rudolf Schoenheimer and David Rittenberg at Columbia University in the 1930s and 1940s. Their groundbreaking work revolutionized the understanding of metabolism, demonstrating that the body's constituents are in a constant state of flux, a concept they termed "the dynamic state of body constituents."

Their experiments utilized the newly discovered heavy isotope of hydrogen, deuterium (²H or D), and the heavy isotope of nitrogen (¹⁵N). These stable isotopes, being non-radioactive, were safe for use in biological systems and could be traced through metabolic pathways.

Key Experiment 1: Tracing Fat Metabolism with Deuterium

In a series of seminal experiments published in the Journal of Biological Chemistry in 1935, Schoenheimer and Rittenberg detailed their use of deuterium-labeled fatty acids to study fat metabolism in mice.

1. Preparation of Deuterium-Labeled Linseed Oil:

-

Linseed oil was subjected to a process of catalytic hydrogenation using deuterium gas (D₂) in the presence of a platinum or palladium catalyst. This process partially saturated the double bonds of the fatty acids in the oil, incorporating deuterium atoms into the hydrocarbon chains.

2. Animal Feeding and Sample Collection:

-

A known quantity of the deuterated linseed oil was mixed with the regular diet of mice.

-

The mice were maintained on this diet for a specific period.

-

At the end of the experimental period, the mice were sacrificed, and various tissues, including adipose tissue, liver, and the remaining carcass, were collected.

3. Isolation and Preparation of Fatty Acids for Analysis:

-

The lipids were extracted from the collected tissues using organic solvents.

-

The extracted lipids were then saponified (hydrolyzed with alkali) to yield free fatty acids and glycerol.

-

The fatty acids were isolated and purified.

4. Determination of Deuterium Content:

-

The purified fatty acids were combusted in a stream of oxygen to produce water (H₂O and D₂O) and carbon dioxide.

-

The resulting water was collected and its density was meticulously measured using a micro-pycnometer.

-

The excess density of the water sample compared to that of ordinary water was directly proportional to its deuterium content. This allowed for the calculation of the atom percent excess of deuterium in the fatty acids.

The following table summarizes representative data from these early experiments, illustrating the incorporation of deuterium into the fatty acids of different tissues.

| Tissue | Deuterium Content (Atom % Excess) in Fatty Acids |

| Adipose Tissue (Depot Fat) | 0.5 - 1.5 |

| Liver | 1.0 - 2.5 |

| Carcass (minus liver and depot fat) | 0.8 - 2.0 |

Note: The exact values varied depending on the duration of the experiment and the amount of deuterated fat administered.

This data provided the first direct evidence that dietary fats were not simply combusted for energy but were also incorporated into the body's fat stores, which were themselves in a constant state of turnover.

Key Experiment 2: Unraveling Protein Metabolism with ¹⁵N

Following their success with deuterium, Schoenheimer and Rittenberg, along with their colleagues, turned their attention to protein metabolism, using the stable isotope of nitrogen, ¹⁵N.

1. Synthesis of ¹⁵N-Labeled Amino Acids:

-

Ammonia enriched with ¹⁵N was used as the starting material for the chemical synthesis of amino acids, such as glycine and tyrosine.

2. Administration to Animals and Sample Collection:

-

The ¹⁵N-labeled amino acids were administered to rats, either orally or via injection.

-

Urine and feces were collected throughout the experiment.

3. Isolation and Analysis of Nitrogen-Containing Compounds:

-

Proteins from the tissues were hydrolyzed to their constituent amino acids.

-

Urea and ammonia were isolated from the urine.

-

The nitrogen from these isolated compounds was converted to gaseous nitrogen (N₂) using methods such as the Kjeldahl or Dumas method.

4. Mass Spectrometric Analysis of ¹⁵N Abundance:

-

The isotopic composition of the purified N₂ gas was determined using a mass spectrometer.

-

The mass spectrometer measured the relative intensities of the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).

-

From these measurements, the atom percent excess of ¹⁵N in each sample was calculated.

The table below presents illustrative data from these pioneering protein metabolism experiments.

| Compound | ¹⁵N Content (Atom % Excess) |

| Administered Amino Acid (e.g., Tyrosine) | 30 - 60 |

| Urinary Urea | 5 - 15 |

| Liver Proteins | 1 - 5 |

| Muscle Proteins | 0.5 - 2.0 |

These results demonstrated the continuous synthesis and degradation of proteins, refuting the long-held belief that body proteins were largely static structures.

The Analytical Workflow of Isotope Dilution Mass Spectrometry (IDMS)

The principles established by these early pioneers have evolved into the highly sophisticated technique of Isotope Dilution Mass Spectrometry (IDMS) that is widely used today. The fundamental workflow remains the same: the addition of a known quantity of a stable isotope-labeled internal standard to a sample, followed by mass spectrometric analysis to determine the ratio of the labeled to the unlabeled analyte.

The following diagram illustrates the logical workflow of a modern IDMS experiment.

Conclusion

The development of stable isotope-labeled internal standards represents a paradigm shift in analytical science, born from the convergence of fundamental discoveries in physics and chemistry and the innovative spirit of early biochemists. The pioneering work of individuals like J.J. Thomson, F.W. Aston, George de Hevesy, Rudolf Schoenheimer, and David Rittenberg laid a robust foundation for the highly precise and accurate quantitative methods that are indispensable in modern research and development.

This technical guide has provided a glimpse into the history of this powerful technique, from the initial identification of isotopes to the elegant metabolic tracer studies that reshaped our understanding of biology. By examining the detailed experimental protocols and quantitative findings of these seminal works, we gain a deeper appreciation for the scientific rigor and ingenuity that propelled the field forward. The logical workflows presented illustrate the evolution of the methodology into the sophisticated analytical techniques employed today. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and history of stable isotope-labeled internal standards is not merely an academic exercise but a critical component of ensuring data integrity and advancing scientific discovery.

References

Methodological & Application

Application Notes: Sodium 3-methyl-2-oxobutanoate-d7 as an Internal Standard in LC-MS

Introduction

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a branched-chain keto acid (BCKA) derived from the transamination of the branched-chain amino acid (BCAA) valine.[1] BCKAs are key intermediates in various metabolic pathways and are implicated in several metabolic disorders, making their accurate quantification crucial for clinical research and diagnostics.[2][3] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of these metabolites in complex biological matrices.[4]

The stable isotope-labeled internal standard, Sodium 3-methyl-2-oxobutanoate-d7, is an ideal tool for quantitative bioanalysis using the isotope dilution method.[5] Its chemical properties are nearly identical to the endogenous analyte, but it is mass-shifted due to the seven deuterium atoms. This allows it to be distinguished by the mass spectrometer.

Principle of Use

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS.[6] The core principle is to add a known concentration of the SIL-IS to both the calibration standards and the unknown samples at the very beginning of the sample preparation process. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same variations during sample preparation, including extraction efficiency, derivatization yield, and any potential degradation or adsorption losses.[6] It also co-elutes chromatographically with the analyte and experiences similar ionization efficiency and matrix effects in the MS source.[7][8]

By measuring the peak area ratio of the analyte to the SIL-IS, these variations can be normalized, leading to highly accurate and precise quantification.[9] The concentration of the analyte in the sample is then determined by comparing this ratio to a calibration curve constructed from the analyte/SIL-IS peak area ratios of the calibration standards.[1]

Advantages of this compound

-

High Accuracy and Precision: Corrects for variability during nearly every step of the analytical process.

-

Compensation for Matrix Effects: Co-elution with the endogenous analyte ensures that both are subjected to the same degree of ion suppression or enhancement from the biological matrix.[8]

-

Improved Recovery Correction: Accurately accounts for analyte loss during sample extraction and preparation.[6]

-

Reliability: The mass difference of +7 amu provides a clear separation from the natural isotope distribution of the unlabeled analyte, preventing cross-signal contribution.[9]

Metabolic Context of 3-methyl-2-oxobutanoate

3-methyl-2-oxobutanoate is a central metabolite in the degradation pathway of the essential amino acid valine. Understanding this relationship is key to interpreting its quantitative data in metabolic studies.

Protocol: Quantification of Branched-Chain Keto Acids in Plasma by LC-MS/MS

This protocol describes a method for the simultaneous quantification of α-ketoisovalerate (KIV), α-ketoisocaproate (KIC), and α-keto-β-methylvalerate (KMV) in plasma using this compound as the internal standard for KIV.

1. Materials and Reagents

-

Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate, KIV)

-

α-Ketoisocaproate (KIC)

-

α-Keto-β-methylvalerate (KMV)

-

Internal Standard (IS): this compound (KIV-d7)

-

o-Phenylenediamine (OPD)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate

-

Formic Acid

-

Water (LC-MS Grade)

-

Plasma Samples (e.g., human, mouse)

2. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of KIV, KIC, and KMV in water.

-

IS Stock Solution (1 mg/mL): Prepare a stock solution of KIV-d7 in water.

-

Working Standard Mixture: Combine the stock solutions and dilute with water to create a series of calibration standards (e.g., 0.1 to 100 µM).

-

IS Working Solution (e.g., 10 µM): Dilute the IS stock solution with water.

-

OPD Derivatization Reagent: Prepare a solution of OPD in an appropriate acidic buffer as described in established methods.

3. Sample Preparation Workflow

The following workflow details the key steps from plasma collection to sample analysis.

Experimental Protocol Steps:

-

Sample Spiking: To 50 µL of plasma sample, calibration standard, or blank, add 10 µL of the IS Working Solution.

-

Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization: Add the OPD derivatization reagent to the supernatant. Incubate under the conditions specified by the chosen derivatization protocol (e.g., 60°C for 30 minutes).[3] Derivatization is necessary to improve the chromatographic retention and ionization efficiency of the keto acids.

-

Extraction: Perform a liquid-liquid extraction by adding a water-immiscible solvent like ethyl acetate, vortexing, and collecting the organic layer.[1]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A).

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Method

The following tables provide example parameters that can be used as a starting point for method development.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[10] | | Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[1] | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Methanol[1] | | Flow Rate | 400 µL/min[1] | | Column Temperature | 40 °C[1] | | Injection Volume | 5 µL | | Example Gradient | Time (min) | %B | | | 0.0 | 5 | | | 2.0 | 55 | | | 2.5 | 95 | | | 3.2 | 95 | | | 3.3 | 5 | | | 5.0 | 5 |

Table 2: Mass Spectrometry Parameters (example for OPD derivatives) | Parameter | Value | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Analysis Mode | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | OPD-KIV | 189.1 | 172.1 | | OPD-KIC | 203.1 | 161.1[1] | | OPD-KMV | 203.1 | 174.1[1] | | OPD-KIV-d7 (IS) | 196.1 | 179.1 |

Note: MRM transitions must be optimized empirically on the specific mass spectrometer being used. The transitions for the d7-internal standard are predicted based on the addition of 7 mass units to the parent and corresponding fragment.

5. Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the internal standard for each sample and standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A weighted linear regression is typically used.[1]

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation Summary

A developed LC-MS/MS method should be validated according to established guidelines. The following table summarizes typical performance characteristics reported in the literature for similar assays.

Table 3: Example Method Validation Parameters

| Parameter | Typical Performance |

|---|---|

| Linearity (r²) | > 0.99[1] |

| Limit of Quantification (LOQ) | 0.06 - 0.23 µmol/L (serum)[10] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15%[11] |

| Accuracy / Recovery | 80 - 120%[10][11] |

| Matrix Effect | Should be minimal and compensated by the IS[8] |

| Stability | Assessed under relevant storage and processing conditions |

These values are examples and the performance of a specific assay must be determined experimentally.

References

- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Ketoisovaleric acid, sodium salt (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-4646-PK [isotope.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Analysis of Branched-Chain Amino Acids using d7-Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play a critical role in protein synthesis, energy metabolism, and cellular signaling. Dysregulation of BCAA metabolism has been implicated in various pathological conditions, including metabolic syndrome, diabetes, and certain types of cancer. Consequently, the accurate and precise quantification of BCAAs in biological matrices is of significant interest in clinical research and drug development.

This document provides a detailed protocol for the quantitative analysis of BCAAs in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard (d7-BCAA) for each analyte ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

BCAA Signaling Pathway

BCAAs, particularly leucine, act as potent signaling molecules, most notably through the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Upon transport into the cell, leucine can activate mTORC1, which in turn phosphorylates downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation.

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis of BCAAs in human plasma.

Materials and Reagents

-

Leucine, Isoleucine, Valine analytical standards

-

d7-Leucine, d7-Isoleucine, d7-Valine internal standards (IS)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid

-

Human plasma (EDTA)

-

96-well plates

-

Centrifuge capable of handling 96-well plates

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each BCAA and d7-BCAA internal standard in 0.1 M HCl.

-

Working Standard Mixture: Combine the individual BCAA stock solutions and dilute with 50% methanol to prepare a series of calibration standards with concentrations ranging from 10 to 1000 µM.

-

Internal Standard Working Solution (50 µM): Combine the d7-BCAA stock solutions and dilute with methanol to a final concentration of 50 µM for each internal standard.

Sample Preparation

The sample preparation involves a simple protein precipitation step.[3][4][5]

-

Aliquoting: To each well of a 96-well plate, add 20 µL of plasma sample, calibration standard, or quality control sample.

-

Protein Precipitation: Add 180 µL of the internal standard working solution (in methanol) to each well.

-

Mixing: Mix thoroughly by vortexing for 1 minute.

-

Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 2% B to 30% B over 5 minutes, then wash and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Leucine | 132.1 | 86.1 |

| Isoleucine | 132.1 | 86.1 |

| Valine | 118.1 | 72.1 |

| d7-Leucine | 139.1 | 93.1 |

| d7-Isoleucine | 139.1 | 93.1 |

| d7-Valine | 125.1 | 79.1 |

Note: Leucine and Isoleucine are isomers and will have the same precursor and product ions. Chromatographic separation is essential for their individual quantification.

Experimental Workflow

The overall workflow for the quantitative analysis of BCAAs is depicted below.

Quantitative Data Summary

The following table summarizes typical concentration ranges of BCAAs in healthy human plasma as reported in the literature.[6] These values can serve as a reference for experimental results.

| Branched-Chain Amino Acid | Concentration Range (µM) in Healthy Human Plasma |

| Leucine | 100 - 250 |

| Isoleucine | 50 - 120 |

| Valine | 200 - 400 |

Method Validation Parameters

A summary of typical method performance characteristics for the quantitative analysis of BCAAs in human plasma by LC-MS/MS is provided below.[7]

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 2.0 µM |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal due to stable isotope dilution |

Conclusion

The described LC-MS/MS method using d7-labeled internal standards provides a robust, sensitive, and specific approach for the quantitative analysis of branched-chain amino acids in human plasma. This protocol is well-suited for applications in clinical research and drug development where accurate measurement of BCAA levels is crucial for understanding disease mechanisms and evaluating therapeutic interventions. The simple sample preparation and rapid analysis time also make it amenable to high-throughput screening.

References

- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sodium 3-methyl-2-oxobutanoate-d7 in Maple Syrup Urine Disease (MSUD) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids and tissues.[1][2] The accumulation of these metabolites, particularly leucine and its ketoacid, α-ketoisocaproate, is neurotoxic and can lead to severe neurological damage, metabolic crises, and death if not managed.[2][3]

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is the ketoacid derived from valine. The deuterium-labeled version, Sodium 3-methyl-2-oxobutanoate-d7, serves as a critical tool in MSUD research. Its primary applications are as an internal standard for the accurate quantification of endogenous BCKAs and as a tracer in metabolic flux analysis studies to investigate the pathophysiology of MSUD and to evaluate potential therapeutic interventions.

Core Applications

The primary applications of this compound in the context of MSUD research include:

-

Quantitative Analysis of Branched-Chain α-Ketoacids (BCKAs): Used as an internal standard in isotope dilution mass spectrometry for the precise measurement of KIV and other BCKAs in biological samples such as plasma, tissues, and cultured cells.[1][4][5]

-

Metabolic Flux Analysis: Employed as a tracer to study the in vivo and in vitro metabolic fate of valine and to quantify the activity of the BCAA metabolic pathway.[2][6] This is crucial for understanding the residual enzymatic activity in different MSUD variants and for assessing the efficacy of novel therapies.

-

Diagnostic Method Development and Monitoring: Incorporated into new and existing diagnostic and monitoring assays to improve their accuracy and reliability for MSUD patients.[7]

Quantitative Data Presentation

The following table summarizes representative concentrations of branched-chain ketoacids in various tissues from a mouse model, illustrating the type of quantitative data that can be obtained using methods that employ isotopically labeled internal standards like this compound.

| Tissue | α-ketoisocaproate (KIC) (nmol/g) | α-keto-β-methylvalerate (KMV) (nmol/g) | α-ketoisovalerate (KIV) (nmol/g) | Reference |

| Kidney (Wild-Type) | 1.8 | 3.3 | 2.5 | [1] |

| Adipose Tissue (Wild-Type) | 1.1 | 1.3 | 1.3 | [1] |

| Liver (Wild-Type) | 1.0 | 1.7 | 1.4 | [1] |

| Gastrocnemius (Wild-Type) | 0.8 | 1.0 | 0.9 | [1] |

| Hypothalamus (Wild-Type) | 0.4 | 0.6 | 0.5 | [1] |

| Kidney (KO Mouse Model) | 10.5 | 18.9 | 22.4 | [1] |

| Adipose Tissue (KO Mouse Model) | 2.3 | 5.1 | 5.7 | [1] |

| Liver (KO Mouse Model) | 18.5 | 36.1 | 35.8 | [1] |

| Gastrocnemius (KO Mouse Model) | 20.8 | 49.9 | 36.9 | [1] |

| Hypothalamus (KO Mouse Model) | 0.9 | 2.0 | 1.9 | [1] |

KO (Knockout) mouse model for a related metabolic disorder exhibiting elevated BCKAs.

Experimental Protocols

Protocol 1: Quantification of BCKAs in Tissue using UFLC-MS with an Isotope-Labeled Internal Standard

This protocol is adapted from established methods for BCKA quantification and is applicable for the use of this compound as an internal standard.[1][4]

1. Materials and Reagents:

-

This compound

-

Tissue samples (e.g., liver, muscle, brain)

-

Perchloric acid (PCA)

-

o-phenylenediamine (OPD)

-

Ethyl acetate

-

Ammonium acetate

-

Methanol

-

Water (UPLC/MS grade)

-

Homogenizer

-

Centrifuge

-

Vacuum centrifuge

-

UFLC-MS system (e.g., Shimadzu UFLC coupled to an AB-Sciex 5600 Triple TOF mass spectrometer)[1]

-

Acquity UPLC BEH C18 column (or equivalent)

2. Sample Preparation and Extraction:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Homogenize the tissue in 10 volumes of ice-cold 0.6 M PCA.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

3. Internal Standard Spiking and Derivatization:

-

To a known volume of the supernatant, add a pre-determined amount of this compound solution (e.g., to a final concentration of 10 µM).

-

Add an equal volume of 0.2 M OPD solution.

-

Incubate at 80°C for 30 minutes to allow for derivatization. This reaction forms stable quinoxalinol derivatives.

-

Cool the samples to room temperature.

4. Extraction of Derivatized BCKAs:

-

Extract the derivatized BCKAs by adding 2 volumes of ethyl acetate and vortexing vigorously.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Dry the ethyl acetate extract in a vacuum centrifuge.

-

Reconstitute the dried residue in 200 mM ammonium acetate for UFLC-MS analysis.

5. UFLC-MS Analysis:

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)

-

Mobile Phase A: 5 mM ammonium acetate in water

-

Mobile Phase B: Methanol

-

Flow Rate: 400 µl/min

-

Gradient:

-

0-2.0 min: 55% B

-

2.0-2.5 min: Linear gradient to 95% B

-

2.5-3.2 min: Hold at 95% B

-

3.2-3.3 min: Return to 55% B

-

3.3-4.3 min: Equilibrate at 55% B

-

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for the derivatized endogenous KIV and the d7-labeled internal standard must be determined.

6. Data Analysis:

-

Construct a standard curve using known concentrations of unlabeled KIV spiked with a constant amount of the d7-internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Quantify the concentration of KIV in the samples by comparing these ratios to the standard curve.

Protocol 2: Metabolic Flux Analysis in Cultured Fibroblasts

This protocol outlines a general procedure for tracing the metabolic fate of valine using this compound in cell culture, adapted from studies using other isotopic tracers.[6]

1. Cell Culture:

-

Culture human fibroblasts from MSUD patients and healthy controls in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Grow cells to approximately 80-90% confluency in multi-well plates.

2. Isotope Labeling Experiment:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Replace the standard culture medium with a custom medium containing a known concentration of this compound. The concentration should be physiologically relevant and determined based on experimental goals.

-

Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.

3. Metabolite Extraction:

-

At each time point, place the culture plates on ice and aspirate the medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.

-

Scrape the cells and collect the cell lysate/methanol mixture.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

4. Sample Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the samples in a suitable solvent for LC-MS or GC-MS analysis.

-

Analyze the samples to identify and quantify d7-labeled metabolites, such as d7-valine (formed by transamination) and other downstream products.

5. Data Interpretation:

-

Determine the rate of appearance of d7-labeled metabolites over time.

-

Compare the metabolic flux in MSUD cells versus control cells to understand the impact of the enzyme deficiency.

-

This data can reveal the extent of reverse transamination and other metabolic adaptations in MSUD.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: BCAA metabolism and the role of a d7-KIV tracer in MSUD.

Caption: Workflow for BCKA quantification using a d7-labeled standard.

Caption: Role of d7-KIV in addressing research needs in MSUD.

References

- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of branched-chain amino acids in fibroblasts from patients with maple syrup urine disease and other abnormalities of branched-chain ketoacid dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Analysis of Sodium 3-methyl-2-oxobutanoate-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract